4-Iodo-2-isopropyl-1h-imidazole

Catalog No.
S3039181
CAS No.
761426-55-5
M.F
C6H9IN2
M. Wt
236.056
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-isopropyl-1h-imidazole

CAS Number

761426-55-5

Product Name

4-Iodo-2-isopropyl-1h-imidazole

IUPAC Name

5-iodo-2-propan-2-yl-1H-imidazole

Molecular Formula

C6H9IN2

Molecular Weight

236.056

InChI

InChI=1S/C6H9IN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)

InChI Key

BECHBBMVXWYRDE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(N1)I

Solubility

not available

4-Iodo-2-isopropyl-1H-imidazole is a halogenated derivative of imidazole, characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 2-position of the imidazole ring. Its molecular formula is C6H8N2I, and it has a molecular weight of approximately 218.04 g/mol. This compound is of particular interest in pharmaceutical chemistry due to its structural features that allow it to interact with various biological targets.

The chemical reactivity of 4-iodo-2-isopropyl-1H-imidazole can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitutions and coupling reactions. One notable reaction is its involvement in the Suzuki coupling reaction, where it can react with aryl boronic acids to form biaryl compounds. This property makes it valuable in synthesizing complex organic molecules.

4-Iodo-2-isopropyl-1H-imidazole exhibits significant biological activity, particularly as a pharmacophore in drug development. Compounds containing imidazole moieties are known to interact with histamine receptors and other biological targets. The halogen substitution enhances its binding affinity and selectivity towards various receptors, making it a candidate for further pharmacological studies.

The synthesis of 4-iodo-2-isopropyl-1H-imidazole can be achieved through several methods:

  • Iodination of Imidazole: Imidazole can be treated with iodine monochloride or potassium iodide under specific conditions to introduce the iodine atom at the 4-position.
  • Reduction Methods: The compound can also be synthesized from 4,5-diiodoimidazole through reduction using sodium sulfite or similar reductive agents, which allows for selective removal of iodine atoms under controlled conditions.
  • Optimization Techniques: Recent methods focus on optimizing reactant ratios and reaction conditions to enhance yield and minimize by-products, utilizing techniques such as recrystallization for purification .

4-Iodo-2-isopropyl-1H-imidazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Materials Science: Its properties are explored in developing advanced materials, such as perovskite solar cells, where it helps improve efficiency by reducing defects in the crystalline structure .
  • Organic Synthesis: It is used in various organic reactions, including cross-coupling reactions that form carbon-carbon bonds.

Studies have shown that 4-iodo-2-isopropyl-1H-imidazole interacts effectively with histamine receptors, demonstrating potential as an antihistamine agent. Its unique structure allows for specific interactions that enhance its biological efficacy compared to other imidazole derivatives. Further research into its interaction with different biological targets could elucidate its therapeutic potential.

Several compounds share structural similarities with 4-iodo-2-isopropyl-1H-imidazole, including:

  • 2-Isopropyl-4-acetyl-1H-imidazole: Contains an acetyl group instead of iodine; used in similar synthetic pathways.
  • 4-Iodo-1H-imidazole: A simpler derivative lacking the isopropyl group; useful for comparison regarding biological activity.
  • 5-Iodo-2-isopropyl-1H-imidazole: Iodine substitution at a different position; offers insights into structure-activity relationships.
Compound NameKey FeaturesUnique Aspects
4-Iodo-2-isopropyl-1H-imidazoleIodine at 4-position, isopropyl groupEnhanced binding affinity
2-Isopropyl-4-acetyl-1H-imidazoleAcetyl group instead of iodineDifferent reactivity profile
4-Iodo-1H-imidazoleSimpler structure without isopropylBasic imidazole properties
5-Iodo-2-isopropyl-1H-imidazoleIodine at 5-positionComparison of positional effects on activity

The uniqueness of 4-iodo-2-isopropyl-1H-imidazole lies in its specific substitution pattern, which enhances its biological interactions and synthetic utility compared to these similar compounds. Further investigations into its properties and potential applications are warranted to fully exploit its capabilities in medicinal chemistry and materials science.

XLogP3

1.9

Dates

Modify: 2023-08-18

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